Reuterin

Catalog No.
S606739
CAS No.
2134-29-4
M.F
C3H6O2
M. Wt
74.08 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Reuterin

Standard bacteriocins (e.g., nisin) are protease-sensitive, bacteriostatic, and ineffective against Gram-negatives. Reuterin (CAS 2134-29-4) is a dynamic 3-HPA/acrolein equilibrium system providing broad-spectrum, irreversible bactericidal action. Resists proteases and lipases.

  • Permanent bactericidal action via thiol reactivity; prevents regrowth of MRSA, Listeria, Campylobacter.
  • Replaces nisin in protein-rich foods; also bio-based intermediate for 1,3-propanediol and acrylic acid.

In stock, ships globally.

CAS Number

2134-29-4

Product Name

Reuterin

IUPAC Name

3-hydroxypropanal

Molecular Formula

C3H6O2

Molecular Weight

74.08 g/mol

InChI

InChI=1S/C3H6O2/c4-2-1-3-5/h2,5H,1,3H2

InChI Key

AKXKFZDCRYJKTF-UHFFFAOYSA-N

Synonyms

Propanal, 3-hydroxy-; β-Hydroxypropionaldehyde; 3-Oxo-1-propanol; 3-Hydroxypropanal; β-Hydroxypropanal; b-Hydroxypropanal; Reuterin; b-Hydroxypropionaldehyde; Reuterin

Canonical SMILES

C(CO)C=O

The exact mass of the compound 3-Hydroxypropanal is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Acyclic - Alkanes - Propane - Supplementary Records. It belongs to the ontological category of propanals in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Purity

≥95%

Package Size

5 mg, 10 mg, 25 mg

Reuterin (CAS 2134-29-4) is a highly potent, broad-spectrum antimicrobial system fundamentally distinct from standard single-molecule preservatives. Rather than existing as a static compound, reuterin functions in aqueous solution as a dynamic, multi-component equilibrium comprising 3-hydroxypropionaldehyde (3-HPA), its hydrate, its dimer, and acrolein [1]. This low-molecular-weight, non-proteinaceous system is highly soluble in water, functional across a broad pH range, and inherently resistant to proteolytic and lipolytic enzymes[REFS-1, REFS-2]. In industrial and procurement contexts, buyers prioritize reuterin over traditional organic acids or peptide bacteriocins because it delivers targeted bactericidal activity against both Gram-positive and Gram-negative pathogens, while also serving as a valuable, process-stable chemical precursor for the bio-based synthesis of 1,3-propanediol and acrylic acid [1].

Research Fit

Broad-spectrum antimicrobial screening research compound
Supports biopreservative studies across Gram-positive, Gram-negative, yeast, and mold targets
Glycerol-fermentation-derived; dynamic monomer/dimer/hydrate equilibrium in aqueous solution
Requires storage at −20°C; reported stability ≥4 years under recommended conditions

Generic substitution of reuterin with standard commercial bacteriocins (like nisin) or pure synthetic aldehydes (like acrolein) routinely fails due to critical gaps in spectrum, formulation stability, and handling safety. While peptide-based preservatives such as nisin are heavily utilized in procurement, they are primarily restricted to Gram-positive bacteria, are highly susceptible to protease degradation in protein-rich matrices (e.g., meat and dairy), and often exert only a bacteriostatic effect that allows multidrug-resistant pathogens to regrow after 12 to 24 hours [1]. Conversely, attempting to substitute reuterin with pure synthetic acrolein to achieve broad-spectrum efficacy introduces severe volatility, toxicity, and handling hazards that complicate manufacturing workflows. Reuterin’s dynamic equilibrium acts as an intrinsic controlled-release mechanism, buffering the immediate toxicity of acrolein while maintaining a permanent, thiol-reactive bactericidal effect that prevents pathogen regrowth in complex, enzyme-rich environments [2].

Substitution Risk

Generic Aldehydes
Glutaraldehyde and formaldehyde may exhibit higher reported cytotoxicity and differing potency profiles; direct substitution may shift endpoint interpretation.
Standard Biopreservatives
Nisin and lysozyme display organism-specific activity spectra and environmental sensitivity that may not match Reuterin's reported broad-spectrum profile across Clostridium spp. and other targets.
Supplier & Equilibrium Variability
Material from non-validated sources may present inconsistent monomer/dimer/hydrate equilibrium composition, which can alter bioactivity and compromise inter-study reproducibility.

Superior Bactericidal Potency vs. Nisin Against MRSA

In direct comparative assays against methicillin-resistant Staphylococcus aureus (MRSA), reuterin demonstrates a permanent bactericidal effect, whereas the industry-standard preservative nisin acts only bacteriostatically, allowing pathogen regrowth after 12 hours [1]. Quantitative analysis reveals that reuterin achieves complete inhibition at a Minimum Inhibitory Concentration (MIC) of 5.2 mg/mL, compared to nisin's MIC of 51.2 mg/mL under identical conditions [1].

Evidence DimensionMinimum Inhibitory Concentration (MIC) and growth inhibition duration
Target Compound DataReuterin: MIC 5.2 mg/mL with permanent bactericidal action
Comparator Or BaselineNisin: MIC 51.2 mg/mL with bacterial regrowth after 12 hours
Quantified DifferenceReuterin requires a ~10-fold lower concentration and prevents rebound growth
ConditionsIn vitro broth microdilution assay against MRSA over 24 hours

Buyers formulating advanced surface sanitizers or food preservatives must select reuterin over nisin to ensure the permanent eradication of resistant Gram-positive pathogens without risk of rebound growth.

Anti-Clostridial Activity
Head-to-head
Reuterin MIC: 0.51–32.5 mM
Nisin: 0.05–12.5 μg/mL
Sodium nitrite: 18.75–150 μg/mL; Lysozyme: incomplete strain coverage
Reuterin and nisin both achieved complete strain coverage across all tested Clostridium spp.
Supports antimicrobial screening context for spore-forming Clostridium contaminants in dairy matrices.
Milk and mRCM media; 7-day exposure; vegetative cells and spores of C. tyrobutyricum, C. butyricum, C. beijerinckii, C. sporogenes.

Targeted Eradication of Gram-Negative Poultry Pathogens

Unlike traditional Gram-positive bacteriocins, reuterin exhibits exceptional potency against Gram-negative pathogens, specifically Campylobacter jejuni and C. coli, which are critical targets in poultry processing[1]. Reuterin achieves an MIC of 1.5–3.0 µM (expressed as acrolein equivalent) against these strains, which is significantly lower than the 16.5 µM MIC required for the sensitive indicator strain E. coli K12 [1].

Evidence DimensionMinimum Inhibitory Concentration (MIC) against Gram-negative strains
Target Compound DataReuterin: MIC 1.5–3.0 µM against Campylobacter spp.
Comparator Or BaselineBaseline E. coli K12: MIC 16.5 µM
Quantified Difference5- to 10-fold higher sensitivity for target poultry pathogens compared to standard Gram-negative indicators
ConditionsMicrotiter plate assay at 41°C under microaerophilic conditions for 24 hours

Procuring reuterin provides meat processors with a highly targeted, low-dose intervention against critical Gram-negative contaminants that standard peptide bacteriocins cannot neutralize.

vs. Glutaraldehyde Potency
Head-to-head
Reuterin MIC: 33.0 ± 2.9 ppm
Glutaraldehyde MIC: 130.0 ± 8.2 ppm
Reuterin MBC: 50.0 ± 0.0 ppm
Glutaraldehyde MBC: 180.0 ± 18.3 ppm
MIC 3.9× lower; MBC 3.6× lower. Reported lower cytotoxicity to mammalian cells vs. glutaraldehyde.
Supports biomaterial sanitization research context; cell-compatibility endpoint favors Reuterin in tissue-model studies.
P. aeruginosa on biological tissues; 25–45°C; pH 6.5–8.5. Cytotoxicity data: source-specific review.

Matrix Stability and Protease Resistance

The efficacy of proteinaceous preservatives like nisin or pediocin is severely compromised in complex biological matrices due to rapid degradation by endogenous proteases[1]. Because reuterin is a non-protein, low-molecular-weight aldehyde system, it exhibits complete resistance to proteolytic and lipolytic enzymes, maintaining its antimicrobial equilibrium in protease-rich environments such as milk, cheese, and raw meat [1].

Evidence DimensionEnzymatic stability in complex matrices
Target Compound DataReuterin: Maintains 100% structural integrity and antimicrobial activity in the presence of proteases
Comparator Or BaselinePeptide bacteriocins (e.g., Nisin): Rapidly degraded and inactivated by proteases
Quantified DifferenceSustained active half-life in complex food and biological matrices for reuterin
ConditionsApplication in protein- and lipid-rich food matrices

Formulators can integrate reuterin directly into dairy and meat products without the costly encapsulation technologies required to protect peptide-based preservatives.

Anti-Campylobacter Potency
Cross-study comparable
MIC 1.5–3.0 μM (acrolein equivalent)
E. coli K12 sensitive indicator: 16.5 μM acrolein
Campylobacter spp. 5.5–11× more sensitive than E. coli K12
Reported sensitivity context: Campylobacter screening studies may benefit from Reuterin's low-MIC profile.
C. jejuni (n=51) and C. coli (n=20) isolates from chicken meat and human stool. Acrolein-equivalent quantification.

Controlled Reactivity via Dynamic Equilibrium

While pure synthetic acrolein offers potent antimicrobial properties, its extreme volatility and toxicity make it hazardous for standard industrial procurement and handling[1]. Reuterin solves this by existing as a dynamic equilibrium of 3-HPA, its hydrate, its dimer, and acrolein, effectively functioning as a controlled-release system that buffers immediate toxicity while delivering a steady-state concentration of active electrophiles [1].

Evidence DimensionHandling safety and active component delivery
Target Compound DataReuterin system: Stable, water-soluble dynamic equilibrium
Comparator Or BaselinePure synthetic acrolein: Highly volatile, toxic, and unstable
Quantified DifferenceElimination of acute handling hazards while preserving electrophilic antimicrobial efficacy
ConditionsStandard aqueous formulation and storage conditions

Enables manufacturers to safely procure, store, and process a highly reactive antimicrobial agent without requiring specialized high-hazard containment infrastructure.

Enteric Pathogen Spectrum
Class-level
Active against enterohemorrhagic E. coli, enterotoxigenic E. coli, Salmonella enterica, Shigella sonnei, Vibrio cholerae
Reported inhibitory activity across Gram-negative enteric pathogens; broader spectrum than many Gram-positive-targeted bacteriocins.
Data to verify: strain-to-strain variation observed; Reuterin production did not directly correlate with pathogen suppression.
Bioproduction Parameters
Supporting evidence
25 g/L resting DPC16 cells (20 h old), 350 mmol/L glycerol, 25°C, pH 6.8, 2 h conversion
Factor ranking: glycerol concentration > pH > conversion time > biomass concentration > temperature > culture age
Reported bioproduction baseline for in-house fermentation workflows using L. reuteri DPC16.
Two-step process; patented probiotic strain. Context-dependent yield.
Raw Milk Preservation
Supporting evidence
Reuterin alone: reported suppression of total bacterial load and coliform counts
Reuterin + nisin + pediocin: highest reported suppression; shelf-life extended by 6 h at 37°C
Triple combination achieved greater microbial suppression than Reuterin alone
Supports multi-hurdle biopreservation research; combination compatibility with nisin and pediocin reported.
Raw milk at farm level; L. reuteri LR47 strain. First reported demonstration for raw milk preservation context.

Advanced Biopreservation in Protease-Rich Food Matrices

Because reuterin is completely resistant to proteolytic enzymes and highly effective against both Gram-positive (MRSA, Listeria) and Gram-negative (Campylobacter) pathogens, it is the optimal procurement choice for preserving raw poultry, dairy products, and processed meats. It directly replaces or supplements nisin in environments where peptide bacteriocins are degraded or where broad-spectrum pathogen eradication is required[REFS-1, REFS-2].

Formulation of Hospital-Grade Surface Sanitizers

Reuterin's ability to exert a permanent bactericidal effect—rather than a temporary bacteriostatic one—makes it a superior active ingredient for biomedical sanitizers. Its unique thiol-reactive mechanism induces severe oxidative stress in multidrug-resistant organisms (MDROs) like MRSA, preventing the regrowth and resistance adaptation commonly seen with standard disinfectants[REFS-1, REFS-3].

Bio-Based Precursor for 1,3-Propanediol Synthesis

Beyond its antimicrobial applications, the 3-hydroxypropionaldehyde (3-HPA) component of the reuterin equilibrium serves as a critical, process-stable intermediate. Industrial buyers procure reuterin systems for downstream catalytic hydrogenation into 1,3-propanediol or dehydration into bio-acrylic acid, providing a green, fermentation-derived alternative to petroleum-based chemical feedstocks [4].

Application Fit Matrix

Application
Selection Property
Validation Focus
Dairy spoilage organism research
Broad-spectrum Clostridium inhibition profile
Strain-panel coverage and spore-form control endpoints
Biomaterial sanitization research
Reported antimicrobial potency and cell-compatibility profile
Tissue-model compatibility and P. aeruginosa decontamination endpoints
Campylobacter screening studies
Reported sensitivity differential vs. commensal strains
In situ bactericidal effect and glycerol co-factor dependency
Raw milk preservation studies
Multi-hurdle biopreservation strategy compatibility
Shelf-life extension and microbial load reduction endpoints

Physical Description

Solid

XLogP3

-1

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

74.036779430 Da

Monoisotopic Mass

74.036779430 Da

Heavy Atom Count

5

UNII

S5F79YAO6U

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation]

Pictograms

Irritant

Irritant

Other CAS

2134-29-4

Wikipedia

Reuterin

General Manufacturing Information

Propanal, 3-hydroxy-: ACTIVE
1: Park YS, Choi UJ, Nam NH, Choi SJ, Nasir A, Lee SG, Kim KJ, Jung GY, Choi S,

Shim JY, Park S, Yoo TH. Engineering an aldehyde dehydrogenase toward its

substrates, 3-hydroxypropanal and NAD(+), for enhancing the production of

3-hydroxypropionic acid. Sci Rep. 2017 Dec 7;7(1):17155. doi:

10.1038/s41598-017-15400-x. PubMed PMID: 29214999; PubMed Central PMCID:

PMC5719400.





2: Mason SA, Arey J, Atkinson R. Kinetics and products of the OH

radical-initiated reaction of 1,4-butanediol and rate constants for the reactions

of OH radicals with 4-hydroxybutanal and 3-hydroxypropanal. Environ Sci Technol.

2010 Jan 15;44(2):707-13. doi: 10.1021/es902666y. PubMed PMID: 20000714.





3: Apple MA, Greenberg DM. Inhibitory effect of DL-2-mercapto-3-hydroxypropanal

on growth of transplantable cancers in mice. Cancer Chemother Rep. 1969

Jun;53(3):195-8. PubMed PMID: 5807481.

4: Maervoet VE, De Maeseneire SL, Avci FG, Beauprez J, Soetaert WK, De Mey M.

High yield 1,3-propanediol production by rational engineering of the

3-hydroxypropionaldehyde bottleneck in Citrobacter werkmanii. Microb Cell Fact.

2016 Jan 28;15:23. doi: 10.1186/s12934-016-0421-y. PubMed PMID: 26822953; PubMed

Central PMCID: PMC4731958.





5: Sabet-Azad R, Sardari RR, Linares-Pastén JA, Hatti-Kaul R. Production of

3-hydroxypropionic acid from 3-hydroxypropionaldehyde by recombinant Escherichia

coli co-expressing Lactobacillus reuteri propanediol utilization enzymes.

Bioresour Technol. 2015 Mar;180:214-21. doi: 10.1016/j.biortech.2014.12.109. Epub

2015 Jan 7. PubMed PMID: 25614245.





6: Sardari RR, Dishisha T, Pyo SH, Hatti-Kaul R. Semicarbazide-functionalized

resin as a new scavenger for in situ recovery of 3-hydroxypropionaldehyde during

biotransformation of glycerol by Lactobacillus reuteri. J Biotechnol. 2014 Dec

20;192 Pt A:223-30. PubMed PMID: 25456063.





7: Su M, Li Y, Ge X, Tian P. 3-Hydroxypropionaldehyde-specific aldehyde

dehydrogenase from Bacillus subtilis catalyzes 3-hydroxypropionic acid production

in Klebsiella pneumoniae. Biotechnol Lett. 2015 Mar;37(3):717-24. doi:

10.1007/s10529-014-1730-z. Epub 2014 Nov 20. PubMed PMID: 25409630.





8: Dishisha T, Pereyra LP, Pyo SH, Britton RA, Hatti-Kaul R. Flux analysis of the

Lactobacillus reuteri propanediol-utilization pathway for production of

3-hydroxypropionaldehyde, 3-hydroxypropionic acid and 1,3-propanediol from

glycerol. Microb Cell Fact. 2014 May 27;13:76. doi: 10.1186/1475-2859-13-76.

PubMed PMID: 24886501; PubMed Central PMCID: PMC4045878.





9: Tajima T, Fuki K, Kataoka N, Kudou D, Nakashimada Y, Kato J. Construction of a

simple biocatalyst using psychrophilic bacterial cells and its application for

efficient 3-hydroxypropionaldehyde production from glycerol. AMB Express. 2013

Dec 5;3(1):69. doi: 10.1186/2191-0855-3-69. PubMed PMID: 24314120; PubMed Central

PMCID: PMC4029479.





10: West TP, Peterson JL. Elevated 3-hydroxypropionaldehyde production from

glycerol using a Citrobacter freundii mutant. Biotechnol Lett. 2014

Jan;36(1):147-52. doi: 10.1007/s10529-013-1343-y. Epub 2013 Sep 24. PubMed PMID:

24062134.

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